CI-1044 - 197894-84-1

CI-1044

Catalog Number: EVT-264335
CAS Number: 197894-84-1
Molecular Formula: C23H19N5O2
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CI-1044 (9-amino-4-oxo-1-phenyl-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indole) is a potent and selective phosphodiesterase type 4 (PDE4) inhibitor. [] PDE4 is an enzyme that plays a crucial role in the inflammatory and immune responses by regulating the breakdown of cyclic adenosine monophosphate (cAMP). [] CI-1044 specifically targets and inhibits PDE4, leading to an increase in intracellular cAMP levels. This mechanism makes CI-1044 a valuable tool for investigating the role of PDE4 and cAMP signaling in various physiological and pathological processes, particularly in inflammatory and immune responses. []

Cilomilast

  • Compound Description: Cilomilast is a selective inhibitor of phosphodiesterase-4 (PDE4) [, , ]. It is used clinically for the treatment of asthma and chronic obstructive pulmonary disease (COPD) []. Cilomilast has been shown to reduce cigarette smoke-induced neutrophilia in bronchoalveolar lavage fluid (BAL) [].

Roflumilast

  • Compound Description: Roflumilast is another selective PDE4 inhibitor that has shown clinical efficacy in treating asthma and COPD [].
  • Relevance: Similar to cilomilast and CI-1044, roflumilast exerts its therapeutic effects by inhibiting PDE4 []. These compounds are all members of the second generation of selective PDE4 inhibitors, which offer improved safety and efficacy compared to earlier compounds in this class [].

Rolipram

  • Compound Description: Rolipram is a selective PDE4 inhibitor with anti-inflammatory properties [].

RP 73-401

  • Compound Description: RP 73-401 is a selective PDE4 inhibitor []. It has demonstrated the ability to reduce matrix metalloproteinase (MMP)-9 activity and transforming growth factor beta 1 (TGF-β1) release during lipopolysaccharide (LPS)-induced lung injury in mice [].
  • Relevance: RP 73-401 and CI-1044 are both selective PDE4 inhibitors [], suggesting they may share similar anti-inflammatory mechanisms. While both compounds have shown potential in preclinical models of lung injury, their specific effects on airway remodeling may differ [].

Fenoldopam

  • Compound Description: Fenoldopam is a vasodilator drug []. In preclinical studies, fenoldopam treatment has been associated with mild to moderate perivascular inflammatory cell accumulation, hemorrhage, and necrosis in the tunica media of rat superior mesenteric arteries (SMA) [].
  • Relevance: Although structurally distinct from CI-1044, fenoldopam shares a similar pattern of vascular effects in rats, specifically causing drug-induced vascular injury (DIVI) []. Both compounds induce vasodilation and are associated with inflammatory changes in the mesenteric arteries [, ].

SK&F 95654

  • Compound Description: SK&F 95654 is another vasodilator drug known to cause DIVI in rats []. It induces vascular lesions similar to those observed with fenoldopam, including perivascular inflammation and necrosis in the tunica media of the SMA [].
  • Relevance: Like fenoldopam, SK&F 95654 shares a similar toxicity profile with CI-1044 in rats despite structural differences []. These findings suggest that the vasodilatory properties of these compounds may contribute to their propensity to cause DIVI [].

L-NAME (Nω-Nitro-L-arginine methyl ester)

  • Compound Description: L-NAME is a nitric oxide synthase (NOS) inhibitor [, , ]. It reduces nitric oxide (NO) production and is often used to investigate the role of NO in various physiological and pathological processes [, , ].
  • Relevance: While not structurally related to CI-1044, L-NAME serves as a pharmacological tool to investigate the role of NO in PDE4 inhibitor-induced vascular injury [, , ]. Studies have shown that co-administration of L-NAME with CI-1044 attenuates vascular injury, suggesting a role for NO in this process [].

SIN-1 (3-Morpholinosydnonimine)

  • Compound Description: SIN-1 is a NO donor that releases NO upon decomposition [, , ]. It is often used to study the effects of increased NO levels in biological systems [, , ].
  • Relevance: Like L-NAME, SIN-1 is a pharmacological tool used to investigate the role of NO in the context of CI-1044-induced vascular injury [, , ]. Co-administration of SIN-1 with CI-1044 exacerbates vascular injury, further supporting the involvement of NO in this process [].

CI-947

  • Compound Description: CI-947 is a species-specific A2A adenosine receptor agonist [].
  • Relevance: CI-947 is pharmacologically relevant to CI-1044 in the context of investigating DIVI []. Both compounds have been studied for their potential to cause DIVI, and comparisons of their effects in different species have provided insights into the mechanisms underlying this toxicity [].
Source and Classification

This compound is cataloged in chemical databases such as PubChem and BenchChem, indicating its relevance in chemical research and pharmaceutical applications. It falls under the classification of heterocyclic compounds due to the presence of nitrogen atoms in its structure and is specifically categorized as an amide due to the carboxamide functional group.

Synthesis Analysis

The synthesis of N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide involves several steps that typically include:

  1. Formation of the Diazatricyclo Core: The synthesis begins with the construction of the diazatricyclo framework, which may involve cyclization reactions utilizing appropriate precursors containing both nitrogen and carbon functionalities.
  2. Introduction of Functional Groups: Subsequent steps involve the introduction of various functional groups such as amino and carbonyl groups through nucleophilic substitution or electrophilic addition reactions.
  3. Formation of the Carboxamide: The final step generally involves the reaction of an amine with an acid chloride or anhydride to form the carboxamide linkage.

The specific conditions (temperature, solvent, catalysts) can vary based on the chosen synthetic route but typically require careful control to ensure high yields and purity.

Molecular Structure Analysis

The molecular structure of N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide can be described as follows:

  1. Core Structure: The compound features a tricyclic system that includes a diazine ring fused with other cyclic structures.
  2. Functional Groups: Key functional groups include:
    • An amino group (-NH2) which may contribute to its biological activity.
    • A carbonyl group (C=O) contributing to its reactivity.
    • A pyridine ring which enhances solubility and alters electronic properties.
  3. Stereochemistry: The (11R) designation indicates specific stereochemistry at a chiral center within the molecule, which can significantly influence its biological interactions.
Chemical Reactions Analysis

N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide is likely to participate in several chemical reactions:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in various substitution reactions.
  2. Condensation Reactions: The carbonyl group can undergo condensation with alcohols or amines.
  3. Reduction Reactions: The carbonyl functionality may be reduced to alcohols under appropriate conditions.

These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action for N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide is not fully elucidated but may involve:

  1. Target Interaction: Binding to specific biological targets such as enzymes or receptors due to its unique structural features.
  2. Inhibition Mechanisms: Potentially acting as an inhibitor in metabolic pathways by mimicking natural substrates or cofactors.

Further studies are needed to clarify its exact biological targets and pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[ (11R)-6-amino -12 -oxo -9 -phenyl -1 ,10 -diazatricyclo [6 .4 .1 .04 ,13 ] trideca -4 (13) ,5 ,7 ,9 -tetraen -11 -yl ] pyridine -3 -carboxamide include:

  1. Molecular Weight: Approximately calculated based on its structural formula.
  2. Solubility: Likely soluble in polar solvents due to the presence of amino and carboxamide groups.
  3. Melting Point: Specific melting point data would require empirical measurement but can provide insight into purity and stability.
Applications

N-[ (11R)-6-amino -12 -oxo -9 -phenyl -1 ,10 -diazatricyclo [6 .4 .1 .04 ,13 ] trideca -4 (13) ,5 ,7 ,9 -tetraen -11 -yl ] pyridine -3 -carboxamide has potential applications in:

  1. Pharmaceutical Development: Investigated for its efficacy against various diseases due to its unique structure.
  2. Biochemical Research: Used as a tool compound for studying enzyme interactions or signaling pathways.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules in medicinal chemistry.

Properties

CAS Number

197894-84-1

Product Name

N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide

IUPAC Name

N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide

Molecular Formula

C23H19N5O2

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C23H19N5O2/c24-17-11-15-8-10-28-20(15)18(12-17)19(14-5-2-1-3-6-14)26-21(23(28)30)27-22(29)16-7-4-9-25-13-16/h1-7,9,11-13,21H,8,10,24H2,(H,27,29)/t21-/m0/s1

InChI Key

XGXOSJSGDNPEEF-NRFANRHFSA-N

SMILES

C1CN2C(=O)C(N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

CI 1044
CI-1044
N-(9-amino-4-oxo-1-phenyl-3,4,6,7-tetrahydro(1,4)diazepino(6,7,1-hi)indol-3-yl)nicotinamide

Canonical SMILES

C1CN2C(=O)C(N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5

Isomeric SMILES

C1CN2C(=O)[C@@H](N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.